

Introduction: The Strategic Value of a Substituted Indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-4-methyl-1H-indazole**

Cat. No.: **B1593265**

[Get Quote](#)

The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics like the kinase inhibitor Pazopanib.^[1] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is adept at forming key hydrogen bond interactions within biological targets.^{[1][2]}

The subject of this guide, **3-Iodo-4-methyl-1H-indazole**, is a specifically functionalized derivative of significant interest. Its value lies in the precise arrangement of its substituents:

- The indazole core provides the foundational scaffold for molecular recognition.
- The iodo group at the 3-position acts as a versatile synthetic handle. Iodine is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of diverse molecular fragments to explore the chemical space around the core.^{[2][3]}
- The methyl group at the 4-position serves to modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins.

This combination makes **3-Iodo-4-methyl-1H-indazole** a valuable starting material, particularly in the synthesis of targeted therapies like kinase inhibitors and as a building block for protein degraders.^[4]

Physicochemical Properties

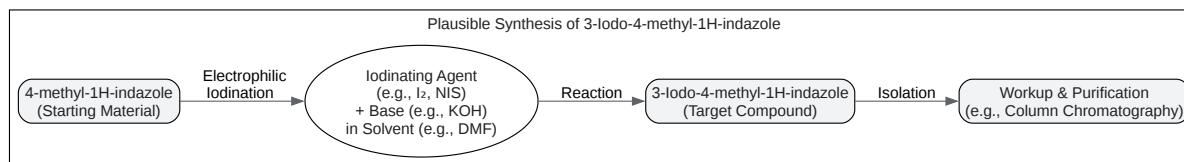
While extensive experimental data for this specific isomer is not always aggregated, its properties can be reliably calculated or inferred from closely related analogues. These parameters are fundamental for planning synthetic transformations, purification, and formulation.

Property	Value	Source
CAS Number	885522-63-4	[4] [5]
Molecular Formula	C ₈ H ₇ IN ₂	[4] [5]
Molecular Weight	258.06 g/mol	[5] [6] [7]
Appearance	Expected to be a solid at room temperature	[8]
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols	[8] [9]
Storage	Room temperature, protect from light	[4] [7]

Commercial Availability for Research Applications

3-Iodo-4-methyl-1H-indazole is commercially available from several chemical suppliers, positioning it as an accessible building block for research and development laboratories. It is crucial to note that this compound is typically sold for professional research and manufacturing use only and is not intended for medical or consumer applications.[\[4\]](#)[\[5\]](#)

Supplier	Purity	Available Quantities	CAS Number
Aladdin Scientific	min 97%	1 gram	885522-63-4 [4]
Santa Cruz Biotechnology	Research Grade	Inquire	885522-63-4 [5]


Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Synthesis and Chemical Reactivity

Synthetic Strategy: Regioselective Iodination

The synthesis of specifically substituted indazoles presents a common challenge: regioselectivity.^[10] Direct electrophilic iodination of an indazole core can lead to a mixture of isomers, as different positions on the ring system exhibit varying degrees of nucleophilicity.^[10] ^[11]

For **3-Iodo-4-methyl-1H-indazole**, the most logical synthetic approach begins with the commercially available 4-methyl-1H-indazole. The key transformation is the selective introduction of an iodine atom at the C3 position. The C3 position of the indazole ring is often the most reactive towards electrophiles.^[10]

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **3-Iodo-4-methyl-1H-indazole**.

Experimental Protocol: Iodination of 4-methyl-1H-indazole

This protocol is a representative method adapted from general procedures for indazole iodination.^[12] It is a self-validating system; progress can be monitored by Thin-Layer

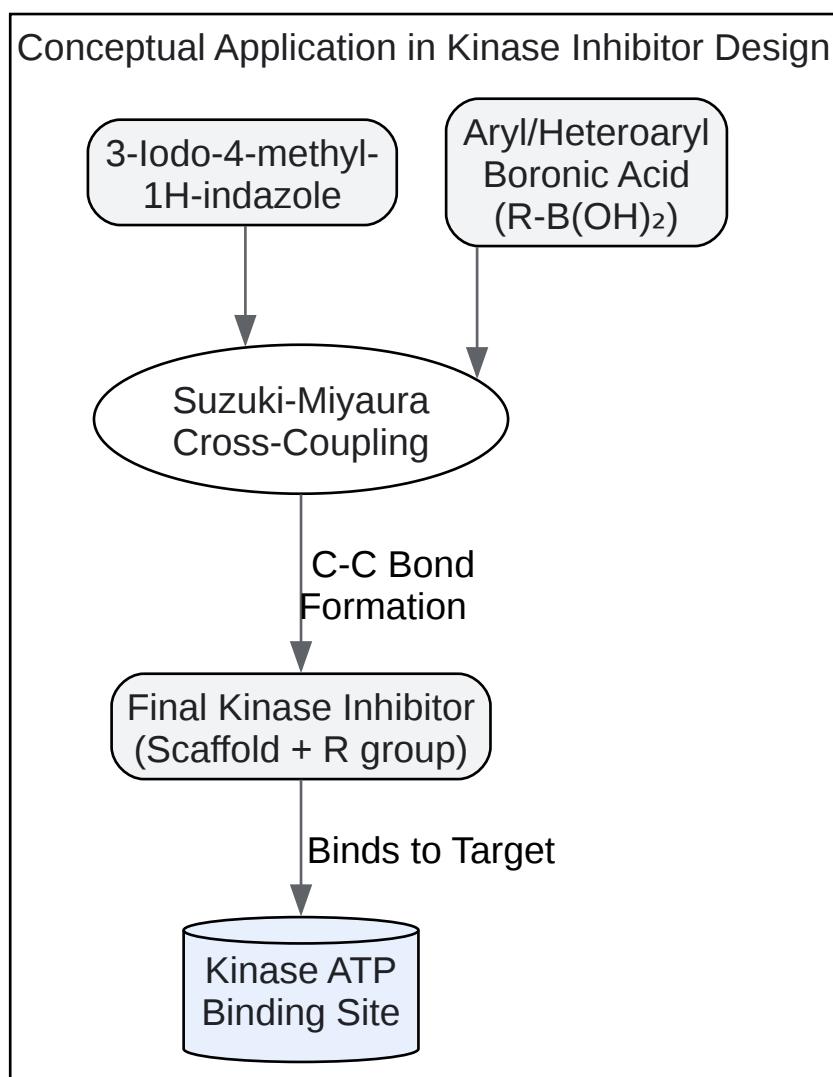
Chromatography (TLC), and the final product's identity must be confirmed by analytical methods like NMR and Mass Spectrometry.

Materials:

- 4-methyl-1H-indazole
- Potassium hydroxide (KOH)
- Iodine (I₂)
- N,N-Dimethylformamide (DMF)
- Sodium thiosulfate (Na₂S₂O₃)
- Potassium carbonate (K₂CO₃)
- Ethyl acetate (EtOAc)
- Hexanes
- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a solution of 4-methyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature until the base fully dissolves.
- Addition of Iodine: In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.


- Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base. A precipitate may form.
- Extraction: Extract the aqueous mixture three times with ethyl acetate.
- Washing: Combine the organic layers and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired **3-Iodo-4-methyl-1H-indazole** isomer.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Core Application in Drug Discovery

The primary utility of **3-Iodo-4-methyl-1H-indazole** is as an intermediate for creating diverse libraries of molecules through cross-coupling reactions.^[2] This allows for the systematic exploration of structure-activity relationships (SAR).

Kinase Inhibitor Synthesis

Many kinase inhibitors bind to the ATP pocket, with a "hinge-binding" motif being crucial for affinity. The indazole core is an excellent hinge-binder.^[2] The 3-iodo group allows for the attachment of larger moieties that can extend into other regions of the ATP binding site to enhance potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Use of the building block in synthesizing a targeted kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an aryl boronic acid to the 3-position of the indazole core.

Materials:

- **3-Iodo-4-methyl-1H-indazole** (1.0 eq)

- Aryl boronic acid or pinacol ester (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 5 mol%)
- Base (e.g., Cesium carbonate, 1.5 eq)
- Solvent (e.g., 4:1 Dioxane:Water)

Procedure:

- Inert Atmosphere: To a reaction vessel, add the **3-Iodo-4-methyl-1H-indazole**, aryl boronic acid, palladium catalyst, and cesium carbonate.
- Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
- Solvent Addition: Add the degassed dioxane and water solvent mixture.
- Heating: Stir the mixture at an elevated temperature (e.g., 100 °C) under the inert atmosphere.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).
- Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography to obtain the final coupled product.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **3-Iodo-4-methyl-1H-indazole** is not always readily available, data from analogous structures (e.g., other iodo-indazoles or substituted indazoles) can be used to establish prudent laboratory practices.[13][14]

- General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[15]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15]
- Toxicology: Substituted indazoles may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][14]
- First Aid:
 - Inhalation: Move to fresh air.[15]
 - Skin Contact: Immediately wash off with plenty of water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes.[13]
 - Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion

3-Iodo-4-methyl-1H-indazole is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged indazole scaffold and a synthetically versatile iodo group provides a direct route for the synthesis of complex molecules targeting a range of biological systems. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. 3-Iodo-1-methyl-1H-indazole | C8H7IN2 | CID 21107053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Substituted Indazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593265#commercial-availability-of-3-iodo-4-methyl-1h-indazole\]](https://www.benchchem.com/product/b1593265#commercial-availability-of-3-iodo-4-methyl-1h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com